Fervenulin
Overview
Description
Fervenulin is a low molecular weight compound known for its broad range of biological activities. It was first isolated from the actinomycete Streptomyces sp. CMU-MH021 and has been found to exhibit significant nematicidal activity against the root-knot nematode Meloidogyne incognita . This compound is structurally related to toxoflavin and reumycin, which are 7-azapteridine antibiotics .
Preparation Methods
Fervenulin can be synthesized through various methods. One convenient method involves the condensation of 6-amino-5-nitrosouracils and aldehyde hydrazones . Another method includes the transformation of toxoflavins into fervenulins via 1-demethyltoxoflavins . Industrial production methods typically involve the fermentation of Streptomyces sp. CMU-MH021, followed by extraction and purification processes .
Chemical Reactions Analysis
Fervenulin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. It forms donor-acceptor complexes with indoles and other C-nucleophiles . Common reagents used in these reactions include diethyl azodicarboxylate and triphenylphosphine . Major products formed from these reactions include various this compound homologs and derivatives .
Scientific Research Applications
Fervenulin has a wide range of scientific research applications. It has been studied for its antibacterial, antifungal, antiparasitic, and antitumor properties . In agriculture, it is used as a nematicidal agent to control plant-parasitic nematodes . In medicine, it has shown potential as an antineoplastic agent . Additionally, this compound is used in chemical research to study the reactivity and transformations of pyrimidotriazine antibiotics .
Mechanism of Action
The mechanism of action of fervenulin involves its interaction with molecular targets and pathways in nematodes. It inhibits egg hatch and increases juvenile mortality of Meloidogyne incognita by disrupting their development . The reactive centers of this compound and its analogs have been identified through spectroscopic and chemical reactivity studies, providing insights into their activation and transformation mechanisms .
Comparison with Similar Compounds
Fervenulin is structurally similar to compounds such as toxoflavin, reumycin, isothis compound, and 3-methylisothis compound . Unlike this compound, isothis compound and 3-methylisothis compound undergo hydrolysis by aqueous alkalies at the N(5)-C(6) bond . This compound’s unique nematicidal activity and broad spectrum of biological activities distinguish it from these similar compounds .
Properties
IUPAC Name |
6,8-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2/c1-11-5-4(8-3-9-10-5)6(13)12(2)7(11)14/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTKVYSLIGQWCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=CN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601032309 | |
Record name | 6,8-Dimethylpyrimido(5,4-e)-as-triazine-5,7(6H,8H)dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601032309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
483-57-8, 102646-55-9 | |
Record name | 6,8-Dimethylpyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=483-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fervenulin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pulanomycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102646559 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fervenulin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68158 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6,8-Dimethylpyrimido(5,4-e)-as-triazine-5,7(6H,8H)dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601032309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 483-57-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FERVENULIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LVQ80W0BM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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